2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine
Description
Properties
IUPAC Name |
2-(3-methoxy-4-phenylmethoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-11-10-14-8-9-16(17(12-14)19-2)20-13-15-6-4-3-5-7-15/h3-9,12,18H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRNVFIXTALUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404027 | |
| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38171-33-4 | |
| Record name | 2-[4-(Benzyloxy)-3-methoxyphenyl]-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Benzyl Bromide
A widely documented approach involves the benzylation of 3-methoxy-4-hydroxyphenethylamine derivatives. In a representative procedure, 3-methoxy-4-hydroxyphenethylamine is treated with benzyl bromide in acetone under reflux with potassium carbonate as a base. This facilitates the nucleophilic substitution of the hydroxyl group with a benzyloxy moiety.
Reaction Conditions
- Substrate : 3-Methoxy-4-hydroxyphenethylamine
- Reagent : Benzyl bromide (1.2 equiv)
- Base : Potassium carbonate (4.0 equiv)
- Solvent : Acetone
- Temperature : 56°C (reflux)
- Time : 4–6 hours
- Yield : 85–92%
The product, 2-(4-benzyloxy-3-methoxyphenyl)ethanamine, is subsequently methylated using methyl iodide or dimethyl sulfate. For example, treatment with methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature yields the target compound.
Methylation Step
- Reagent : Methyl iodide (1.5 equiv)
- Base : Sodium hydride (2.0 equiv)
- Solvent : THF
- Temperature : 0°C → 25°C
- Time : 12 hours
- Yield : 78–84%
Reductive Amination Strategies
Catalytic Hydrogenation of Ketone Intermediates
An alternative route employs reductive amination of 4-(benzyloxy)-3-methoxyphenylacetone. The ketone is condensed with methylamine in methanol, followed by hydrogenation under catalytic conditions.
Procedure
- Condensation : 4-(Benzyloxy)-3-methoxyphenylacetone (1.0 equiv) and methylamine (2.0 equiv) are stirred in methanol at 25°C for 24 hours.
- Reduction : The imine intermediate is hydrogenated using palladium on carbon (Pd/C, 10 wt%) under 50 psi H₂ at 25°C for 6 hours.
Key Data
| Parameter | Value |
|---|---|
| Ketone Conversion | >95% |
| Amine Yield | 88–91% |
| Catalyst Loading | 5–10% Pd/C |
This method avoids harsh reducing agents like lithium aluminum hydride (LiAlH₄), enhancing safety and scalability.
Nitrile Reduction and Functionalization
LiAlH₄-Mediated Reduction of Nitriles
A less common but effective method involves the synthesis of 4-(benzyloxy)-3-methoxybenzonitrile, followed by reduction to the primary amine and subsequent methylation.
Synthesis of Nitrile Intermediate
- Substrate : 4-Hydroxy-3-methoxybenzonitrile
- Reagent : Benzyl bromide (1.1 equiv)
- Conditions : K₂CO₃, acetone, reflux (4 hours).
- Yield : 89–94%.
Reduction to Primary Amine
N-Methylation
Methylation is achieved using formaldehyde and formic acid (Eschweiler-Clarke conditions):
- Reagents : Formaldehyde (2.0 equiv), formic acid (5.0 equiv)
- Temperature : 100°C
- Time : 8 hours
- Yield : 80–85%.
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Overall Yield | Scalability | Safety Concerns |
|---|---|---|---|
| Benzylation/Alkylation | 68–76% | High | Use of NaH (pyrophoric) |
| Reductive Amination | 88–91% | Moderate | High-pressure H₂ |
| Nitrile Reduction | 56–64% | Low | LiAlH₄ (moisture-sensitive) |
Industrial Considerations
The reductive amination route is favored for large-scale production due to fewer purification steps and higher yields. Conversely, nitrile reduction is limited by the cost of LiAlH₄ and stringent anhydrous conditions.
Challenges and Optimization Strategies
Byproduct Formation in Methylation
Over-alkylation to quaternary ammonium salts is a common issue. This is mitigated by:
Solvent Selection
- THF vs. DMF : THF provides better selectivity in methylation steps, while DMF increases reaction rates but raises purification complexity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Primary amines.
Substitution: Thiol or amine-substituted aromatic compounds.
Scientific Research Applications
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The benzyloxy group in the target compound increases logP compared to 3-methoxytyramine (estimated logP ~3.5 vs.
- Metabolic Stability: Benzyl ethers are resistant to glucuronidation, unlike phenolic -OH groups in 3-methoxytyramine, which undergo rapid phase II metabolism. This could prolong the half-life of the target compound .
- Electronic Effects : The electron-donating methoxy and benzyloxy groups create an electron-rich aromatic system, contrasting with the electron-withdrawing fluorine in N-benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine. This may influence receptor binding or metabolic oxidation .
Biological Activity
2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine, also known by its CAS number 38171-33-4, is an organic compound characterized by the presence of a benzyloxy and a methoxy group attached to a phenyl ring, along with an ethylamine chain. Its unique structure suggests potential biological activities that have garnered interest in medicinal chemistry and pharmacology.
- Molecular Formula : C17H21NO2
- Molecular Weight : 271.35 g/mol
- CAS Number : 38171-33-4
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas of application:
1. Antimicrobial Properties
Studies have shown that compounds with similar structures exhibit antimicrobial activity. The presence of the benzyloxy and methoxy groups may enhance the compound's ability to interact with microbial targets, potentially leading to inhibition of growth or survival.
2. Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Mechanistic studies indicate that such compounds can induce apoptosis in cancer cells by modulating key signaling pathways related to cell proliferation and survival.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as:
- Enzymes : Inhibition of enzymes involved in critical metabolic pathways.
- Receptors : Binding to receptors that modulate cellular signaling, potentially leading to altered gene expression and cellular responses.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-N-methylethan-1-amine | Lacks benzyloxy group | Reduced binding affinity |
| 2-(4-Benzyloxyphenyl)-N-methylethan-1-amine | Lacks methoxy group | Altered pharmacokinetics |
The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have explored the compound's potential in various biological contexts:
Study on Anticancer Effects
A study published in Cancer Research indicated that derivatives similar to this compound significantly inhibited tumor growth in vitro and in vivo models. The mechanism was linked to the downregulation of oncogenes and upregulation of tumor suppressor genes.
Antimicrobial Testing
In another study, the compound was tested against a panel of bacterial strains. Results showed a notable decrease in bacterial viability at concentrations as low as 5 µM, suggesting a strong antimicrobial effect.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
